molecular formula C22H28ClNO2 B14145658 Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- CAS No. 27767-85-7

Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)-

Cat. No.: B14145658
CAS No.: 27767-85-7
M. Wt: 373.9 g/mol
InChI Key: LHNXUEAGNLUMMI-JVFQMWRPSA-N
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Description

Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)-: is a chemical compound with the molecular formula C22H27NO2.ClH . It belongs to the morphinan class of compounds, which are known for their significant pharmacological activities, particularly in the field of pain management and anesthesia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- typically involves multiple steps, starting from basic organic compounds. The synthetic route often includes:

    Formation of the Morphinan Skeleton: This step involves the construction of the morphinan core structure through a series of cyclization reactions.

    Introduction of the Furyl Group: The 2-(2-furyl)ethyl group is introduced via a substitution reaction, often using a furyl-containing reagent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to different alcohols or amines.

    Substitution: The furyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted morphinans .

Scientific Research Applications

Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.

    Biology: Studied for its interactions with biological receptors, particularly opioid receptors.

    Medicine: Investigated for its potential use as an analgesic or anesthetic agent.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase and the modulation of ion channels.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known opioid analgesic with a similar core structure.

    Codeine: Another opioid with similar pharmacological properties but different potency and side effects.

    Oxycodone: A semi-synthetic opioid with a similar mechanism of action but different chemical structure.

Uniqueness

Morphinan-3-ol, 17-(2-(2-furyl)ethyl)-, hydrochloride, (-)- is unique due to the presence of the 2-(2-furyl)ethyl group, which imparts distinct pharmacological properties and potentially different receptor binding affinities compared to other morphinan derivatives.

Properties

CAS No.

27767-85-7

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

(1R,9R,10R)-17-[2-(furan-2-yl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C22H27NO2.ClH/c24-17-7-6-16-14-21-19-5-1-2-9-22(19,20(16)15-17)10-12-23(21)11-8-18-4-3-13-25-18;/h3-4,6-7,13,15,19,21,24H,1-2,5,8-12,14H2;1H/t19-,21+,22+;/m0./s1

InChI Key

LHNXUEAGNLUMMI-JVFQMWRPSA-N

Isomeric SMILES

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CO5.Cl

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CO5.Cl

Origin of Product

United States

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